Lower Melting Point vs. 4-Phenoxy Isomer
The 3-phenoxybenzenesulfonyl chloride exhibits a melting point of 36 °C, which is 5–9 °C lower than that reported for its para isomer, 4-phenoxybenzenesulfonyl chloride (41–45 °C) . The unsubstituted parent compound, benzenesulfonyl chloride, is a liquid at ambient temperature with a melting point of 13–15 °C . This melting point depression in the meta isomer, relative to the para isomer, reflects differences in crystal packing efficiency arising from the non-linear geometry of the meta-phenoxy substitution.
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 36 °C (3-phenoxybenzenesulfonyl chloride) |
| Comparator Or Baseline | 41–45 °C (4-phenoxybenzenesulfonyl chloride, CAS 1623-92-3); 13–15 °C (benzenesulfonyl chloride, CAS 98-09-9) |
| Quantified Difference | ΔTₘ = 5–9 °C lower vs. 4-phenoxy isomer; ΔTₘ = 21–23 °C higher vs. benzenesulfonyl chloride |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus; vendor-certified purity ≥95% |
Why This Matters
A lower melting point facilitates melt-processing and may simplify handling during weighing and transfer relative to the higher-melting para isomer, while the solid state (vs. liquid benzenesulfonyl chloride) reduces volatility and spill risk, representing a practical differentiator for laboratory procurement and scale-up.
